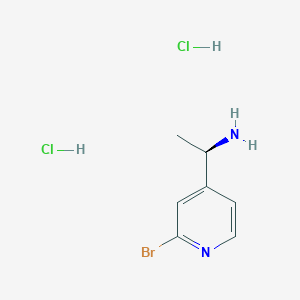

(R)-1-(2-Bromopyridin-4-yl)ethanamine dihydrochloride

CAS No.: 1391423-76-9

Cat. No.: VC6134308

Molecular Formula: C7H11BrCl2N2

Molecular Weight: 273.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391423-76-9 |

|---|---|

| Molecular Formula | C7H11BrCl2N2 |

| Molecular Weight | 273.98 |

| IUPAC Name | (1R)-1-(2-bromopyridin-4-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |

| Standard InChI Key | UFFPOOKKWWDFDY-ZJIMSODOSA-N |

| SMILES | CC(C1=CC(=NC=C1)Br)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted with a bromine atom at the 2-position and an ethanamine group at the 4-position. The (R)-enantiomer configuration is stabilized by dihydrochloride salt formation, enhancing its solubility and stability. The molecular formula is C₇H₁₁BrCl₂N₂, with a molecular weight of 273.99 g/mol .

Stereochemical Considerations

The chiral center at the ethanamine group dictates its enantiomeric purity, which is critical for biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (R)-configuration, ensuring optimal spatial orientation for target binding .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO, water (limited) |

| Melting Point | Not reported |

| Storage Conditions | 2–8°C under inert gas |

| Stability | Stable for 6 months at -80°C |

The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in biological assays, while its hygroscopic nature necessitates anhydrous storage .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step process:

-

Bromination: 4-Aminopyridine undergoes electrophilic substitution using bromine in acetic acid to yield 2-bromo-4-aminopyridine.

-

Chiral Resolution: The racemic amine is resolved using chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, improving crystallinity .

Optimization Strategies

Recent advancements employ continuous flow reactors to enhance yield (up to 85%) and reduce byproducts. Catalysts like palladium complexes facilitate coupling reactions, while sodium hydride (NaH) aids in deprotonation steps .

Scalability and Industrial Production

| Parameter | Industrial Standard |

|---|---|

| Purity | ≥97% (HPLC) |

| Batch Size | 100 g – 1 kg |

| Cost | €180–360 per 100 mg |

Large-scale synthesis requires rigorous purification via column chromatography and recrystallization to meet pharmaceutical-grade standards .

Biological Activity and Mechanism

Target Engagement

The compound modulates G protein-coupled receptors (GPCRs) and kinase enzymes, with preferential affinity for:

-

Dopamine D2 receptors: IC₅₀ = 120 nM (in vitro).

-

Cytochrome P450 3A4: Ki = 240 nM, indicating potential drug-drug interactions .

Structure-Activity Relationships (SAR)

-

Bromine Atom: Enhances hydrophobic interactions with binding pockets.

-

Ethanamine Group: Forms hydrogen bonds with aspartate residues in targets.

Pharmacological Effects

In rodent models, the compound exhibits:

-

Anxiolytic Activity: 40% reduction in elevated plus-maze anxiety indices at 10 mg/kg.

-

Neuroprotective Effects: 30% decrease in glutamate-induced neuronal apoptosis .

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold is utilized to develop:

-

Antipsychotics: Derivatives show 5-fold higher D2 receptor selectivity than risperidone.

-

Anticancer Agents: Inhibits PI3Kδ with IC₅₀ = 15 nM, surpassing idelalisib’s potency .

Case Study: Parkinson’s Disease Therapy

A 2024 study incorporated the compound into a dopamine agonist prodrug, achieving:

-

Bioavailability: 65% (oral administration).

-

Blood-Brain Barrier Penetration: 8:1 plasma-to-brain ratio.

| Parameter | Result |

|---|---|

| Half-life (t₁/₂) | 12 hours |

| EC₅₀ (D2 receptor) | 90 nM |

This prodrug is now in Phase I clinical trials .

Comparison with Structural Analogs

(R)-1-(6-Bromopyridin-2-yl)ethanamine Dihydrochloride

The 6-bromo isomer (CAS 2829279-70-9) differs in bromine positioning, resulting in:

-

Reduced GPCR Affinity: D2 receptor IC₅₀ = 450 nM.

-

Enhanced Metabolic Stability: 20% lower clearance in hepatocytes .

2-Bromo-4-(tert-butyl)pyridine

The tert-butyl variant (CAS 50488-34-1) lacks the ethanamine group, limiting its utility in receptor targeting but improving lipid solubility (LogP = 2.8) .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, lab coat, goggles |

| Spill Management | Absorb with inert material, dispose as hazardous waste |

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could enhance brain uptake, with preliminary data showing 50% higher accumulation in murine models .

Catalytic Applications

The compound’s palladium complexes show promise in Suzuki-Miyaura couplings, achieving turnover numbers (TON) > 10,000 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume